molecular formula C10H12N2 B1345305 (1-Methyl-1H-indol-7-yl)methanamine CAS No. 937795-97-6

(1-Methyl-1H-indol-7-yl)methanamine

Cat. No.: B1345305
CAS No.: 937795-97-6
M. Wt: 160.22 g/mol
InChI Key: FXHZVBVUMCIDPK-UHFFFAOYSA-N
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Description

(1-Methyl-1H-indol-7-yl)methanamine (CAS 937795-97-6) is a chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a methanamine group attached to the 7-position of a 1-methyl-1H-indole scaffold . With a molecular formula of C10H12N2 and a molecular weight of 160.22 g/mol , it serves as a versatile synthetic intermediate. The primary application of this amine is as a precursor in the synthesis of more complex molecules. For instance, research has utilized similar 1-methyl-1H-indole methanamine structures to create novel compounds evaluated for their bioactivity, such as inhibitors of tubulin polymerization, which is a target in anticancer drug development . The compound requires careful handling; it is classified with the GHS signal word "Danger" and can cause severe skin burns and serious eye damage . Researchers should wear appropriate personal protective equipment, including eye and face protection. In case of contact, immediately rinse eyes with water and seek medical advice . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methylindol-7-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12N2/c1-12-6-5-8-3-2-4-9(7-11)10(8)12/h2-6H,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHZVBVUMCIDPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640445
Record name 1-(1-Methyl-1H-indol-7-yl)methanamine
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Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937795-97-6
Record name 1-Methyl-1H-indole-7-methanamine
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Record name 1-(1-Methyl-1H-indol-7-yl)methanamine
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Record name 7-(Aminomethyl)-1-methyl-1H-indole
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Exploration of Reactivity and Mechanistic Studies of 1 Methyl 1h Indol 7 Yl Methanamine

Reactions of the Aminomethyl Moiety

The primary amine of the aminomethyl group is a key site for nucleophilic reactions, enabling a wide array of derivatizations.

Nucleophilic Reactivity and Derivatization of the Primary Amine

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This allows it to readily react with a variety of electrophiles, leading to the formation of new carbon-nitrogen and heteroatom-nitrogen bonds. Common derivatization reactions include acylation and alkylation.

Acylation: The reaction with acylating agents such as acyl chlorides or anhydrides yields amides. These reactions are typically straightforward and provide stable derivatives. For instance, the N-acylation of various indoles has been achieved using thioesters as the acyl source, demonstrating a chemoselective method for this transformation. d-nb.info

Alkylation: The primary amine can also undergo alkylation with alkyl halides. However, this reaction can be challenging to control, often leading to mixtures of mono- and poly-alkylated products.

The nucleophilic character of amines is fundamental to many organic reactions, where they attack electron-deficient centers, such as the carbon atom of a carbonyl group. masterorganicchemistry.comyoutube.com The reactivity can be influenced by steric hindrance and the electronic properties of both the amine and the electrophile.

Table 1: Examples of Derivatization Reactions of Primary Amines

Reactant Reagent Product Type General Conditions
Primary Amine Acyl Chloride Amide Base (e.g., pyridine, triethylamine)
Primary Amine Carboxylic Anhydride (B1165640) Amide Often neat or in a polar solvent
Primary Amine Alkyl Halide Secondary/Tertiary Amine Base, potential for polyalkylation
Primary Amine Thioester Amide Base (e.g., Cs2CO3), high temperature d-nb.info

Formation of Imines and Subsequent Transformations

Primary amines, such as (1-Methyl-1H-indol-7-yl)methanamine, react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. youtube.comkhanacademy.org The reaction is typically catalyzed by acid and is reversible. libretexts.orgyoutube.com

The mechanism proceeds through several key steps:

Protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic attack by the primary amine on the carbonyl carbon to form a carbinolamine intermediate. khanacademy.org

Proton transfer from the nitrogen to the oxygen.

Protonation of the hydroxyl group to form a good leaving group (water). libretexts.org

Elimination of water and formation of the C=N double bond of the iminium ion.

Deprotonation to yield the neutral imine. libretexts.org

The pH of the reaction medium is a critical factor; it must be acidic enough to protonate the hydroxyl group of the carbinolamine intermediate but not so acidic as to protonate the reactant amine, which would render it non-nucleophilic. libretexts.org Imines are versatile intermediates that can be hydrolyzed back to the parent amine and carbonyl compound or reduced to form secondary amines. For example, the reduction of an imine can be achieved using reducing agents like sodium borohydride (B1222165). chemicalbook.com

Table 2: General Scheme for Imine Formation

Reactants Catalyst Product
This compound + Aldehyde (R-CHO) Acid (e.g., H+) Imine (R-CH=N-CH2-Indole)
This compound + Ketone (R2C=O) Acid (e.g., H+) Imine (R2C=N-CH2-Indole)

Reactions at the Indole (B1671886) Nucleus

The indole ring system is electron-rich and susceptible to attack by electrophiles, primarily at the C3 position.

Electrophilic Aromatic Substitution on N-Methylated Indoles

The indole nucleus readily undergoes electrophilic aromatic substitution (EAS). Due to the powerful electron-donating effect of the nitrogen atom, the C3 position is the most nucleophilic and therefore the primary site of electrophilic attack. nih.gov Methylation of the indole nitrogen, as in this compound, does not change this inherent reactivity pattern. rsc.org The presence of an aminomethyl group at the C7 position is not expected to alter the strong preference for substitution at C3.

Common EAS reactions on indoles include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. The high reactivity of the indole ring means that these reactions often proceed under mild conditions. However, the acidic conditions often employed in EAS can lead to side reactions like polymerization. nih.gov

Table 3: Regioselectivity of Electrophilic Aromatic Substitution on N-Methylated Indoles

Reaction Type Reagent Major Product Reference
Vilsmeier-Haack POCl3, DMF 1-Methyl-1H-indole-3-carbaldehyde
Nitration Benzoyl Nitrate 1-Methyl-3-nitro-1H-indole
Azo coupling Diazonium salts 3-Arylazo-1-methyl-1H-indole
Cyclization Butanol derivative with BF3-ether 9-Methyltetrahydrocarbazole rsc.org

Mannich-Type Reactions with this compound Precursors

The Mannich reaction is a classic method for the aminomethylation of acidic protons, and in the context of indoles, it serves to introduce a dialkylaminomethyl group, typically at the C3 position. chemtube3d.comnih.gov This reaction involves the condensation of an amine, an aldehyde (often formaldehyde), and a compound with an active hydrogen, such as indole. researchgate.net The reactive electrophile is an iminium ion generated in situ.

While this compound itself is a product of aminomethylation, its precursor, 1-methylindole, would be expected to undergo a Mannich reaction at the C3 position to yield gramine-type derivatives. chemtube3d.comresearchgate.net For example, the reaction of indole with dichloromethane (B109758) and secondary amines under high pressure yields the corresponding Mannich bases. clockss.org

Table 4: Examples of Mannich Reactions on Indoles

Indole Derivative Amine Aldehyde Source Product (Substitution at C3) Reference
Indole Dimethylamine Formaldehyde 3-(Dimethylaminomethyl)-1H-indole (Gramine) chemtube3d.comresearchgate.net
Indole Diethylamine Dichloromethane 3-(Diethylaminomethyl)-1H-indole clockss.org
5-Methyl-6-acetyl-1H-indole Dimethylamine Formaldehyde 1-{3-[(dimethylamino)methyl]-5-methyl-1H-indol-6-yl}ethan-1-one researchgate.net

Friedel-Crafts Alkylation and Acylation Strategies on Indole Systems

Friedel-Crafts reactions are a cornerstone of aromatic chemistry for forming new carbon-carbon bonds. wikipedia.org On N-substituted indoles, both alkylation and acylation reactions show a strong preference for the C3 position. mdpi.com

Friedel-Crafts Alkylation: This reaction involves the alkylation of the indole ring using an alkyl halide and a Lewis acid catalyst. masterorganicchemistry.com However, the high reactivity of indoles can lead to polyalkylation, and the carbocation intermediates are prone to rearrangement. masterorganicchemistry.comnih.gov A milder alternative involves using alcohols with trichloroacetimidates. nih.gov

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the indole nucleus using an acyl halide or anhydride with a Lewis acid catalyst. youtube.com Unlike alkylation, the acylium ion intermediate is not prone to rearrangement, and the resulting ketone product is deactivated towards further substitution, preventing polyacylation. wikipedia.org A study on the Friedel-Crafts acylation of N-methylindole with methyl 9-chloro-9-oxononanoate in the presence of AlCl3 demonstrated exclusive acylation at the C3 position. mdpi.comresearchgate.net

Table 5: Examples of Friedel-Crafts Reactions on N-Methylindole

Reaction Type Reagent Catalyst Major Product (Substitution at C3) Reference
Acylation Methyl 9-chloro-9-oxononanoate AlCl3 Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate mdpi.comresearchgate.net
Alkylation Trichloroacetimidates Lewis Acid C3-alkylated indoles nih.gov
Acylation Acyl Halides AlCl3 3-Acyl-1-methylindoles youtube.com

Cycloaddition and Annulation Chemistry

Cycloaddition and annulation reactions are powerful synthetic tools for the construction of complex polycyclic systems from relatively simple starting materials. In the context of indole chemistry, these reactions often lead to the formation of novel heterocyclic frameworks with potential biological activity.

Intramolecular [3+2] Cycloaddition Reactions of Indole-Derived Species

Intramolecular [3+2] cycloaddition reactions involving indole derivatives provide an efficient route to fused ring systems. These reactions typically involve a three-atom component and a two-atom component that are tethered together within the same molecule. The indole ring can act as the two-atom component (the dipolarophile), while the three-atom component (the dipole) is generated elsewhere in the molecule.

Research has shown that the C2-C3 π-bond of the indole nucleus is generally the most reactive site for cycloaddition reactions. mu-varna.bg While intermolecular cycloadditions with indoles can be challenging, intramolecular versions are often high-yielding. mu-varna.bg For instance, photocatalyzed dearomative (3+2) cycloadditions between indoles and vinyldiazo species have been developed, leading to the synthesis of densely functionalized indoline (B122111) compounds. nih.gov Mechanistic studies suggest that these reactions can be initiated by the oxidation of the indole to a radical cation, which then undergoes nucleophilic attack by the vinyldiazo species at the C3 position. nih.gov This is followed by ring closure and subsequent reduction to afford the fused indoline product. nih.gov It has been noted that an N-H indole species is often required for the cycloaddition to proceed, as N-methylated indoles can be unreactive under certain photocatalytic conditions. nih.gov

A computational study using the B3LYP/6-31G(d,p) DFT method investigated the mechanism and selectivities of the intramolecular [3+2] cycloaddition (I32CA) of (E)-N-((2-((methylbut-2-en-1-yl)thio)-1H-indol-3-yl)methylene)methanamine oxide. researchgate.net This study explored fused endo and exo steric approaches as well as bridged channels, concluding that the reaction is exothermic and exergonic. researchgate.net The analysis suggested a non-concerted, slightly synchronous two-stage, one-step mechanism for the fused-endo pathway. researchgate.net

Furthermore, a diastereoselective (3+2) dearomative annulation of 3-substituted indoles with α-haloketones has been developed, providing access to highly functionalized cyclopenta- or cyclohexa-fused indoline compounds. nih.gov DFT studies on this reaction indicated that both a 2-hydroxyallyl cation and its deprotonated oxyallyl cation could be involved in the cyclization mechanism, supporting the formation of the experimentally observed products. nih.gov

Reactants Reaction Type Key Findings Reference
Indoles and Vinyldiazo SpeciesPhotocatalyzed (3+2) CycloadditionN-H indole required; proceeds via indole radical cation. nih.gov
(E)-N-((2-((methylbut-2-en-1-yl)thio)-1H-indol-3-yl)methylene)methanamine oxideIntramolecular [3+2] CycloadditionExothermic and exergonic; non-concerted, two-stage, one-step mechanism. researchgate.net
3-Substituted Indoles and α-HaloketonesDiastereoselective (3+2) Dearomative AnnulationInvolves 2-hydroxyallyl cation or deprotonated oxyallyl cation. nih.gov

Investigation of Ring-Forming Reactions Involving the Aminomethyl Group

The aminomethyl group, as present in this compound, can actively participate in ring-forming reactions, leading to the construction of new heterocyclic rings fused to the indole core. These annulation reactions are of significant interest for the synthesis of complex alkaloids and other biologically active molecules.

One notable example is the acid-catalyzed condensation of aminobenzaldehydes with indoles. Research has demonstrated that the nature of the amine (primary or secondary) dictates the final product. rsc.org Specifically, N-methylbenzaldehyde reacts with indole to form neocryptolepine-related structures through a process that involves the formation of an azafulvenium ion, subsequent ring closure, proton loss, and oxidation. rsc.org In contrast, primary aminobenzaldehydes under similar conditions lead to the formation of quinolines via a divergent pathway involving proton transfer and ring opening. rsc.org

Visible-light-driven energy transfer catalysis has been employed to achieve [3+2]- and [3+2+3]-annulation reactions of N-[(trimethylsilyl)methyl]phthalimide with electron-deficient alkenes and alkynes. acs.org Mechanistic investigations, including fluorescence quenching experiments, suggest a pathway initiated by triplet energy transfer from the photocatalyst to the phthalimide. acs.org This is followed by a radical Brook rearrangement to generate a diradical intermediate that then participates in the cyclization. acs.org

The aminomethyl group can also be a precursor for other functionalities that drive annulation. For instance, the Mannich reaction on indoles produces gramine (B1672134) derivatives, which are versatile intermediates for further transformations. umich.edu

Reactants Reaction Type Key Findings Reference
N-Methylbenzaldehyde and IndoleAcid-Catalyzed AnnulationForms neocryptolepine-related structures via an azafulvenium intermediate. rsc.org
Primary Aminobenzaldehydes and IndoleAcid-Catalyzed AnnulationLeads to quinoline (B57606) formation through a divergent mechanistic pathway. rsc.org
N-[(Trimethylsilyl)methyl]phthalimide and Alkenes/AlkynesVisible-Light-Driven AnnulationProceeds via a diradical intermediate formed after triplet energy transfer and Brook rearrangement. acs.orgacs.org

Redox Chemistry and Functional Group Interconversions

The indole ring is susceptible to both reduction and oxidation, and these transformations can be strategically employed to modify its structure and reactivity. The aminomethyl substituent can also influence or participate in these redox processes.

Reduction Strategies for Indole Derivatives

The reduction of the indole nucleus can lead to various hydrogenated derivatives, such as indolines and octahydroindoles. The choice of reducing agent and reaction conditions determines the extent of reduction. Strong reducing agents, such as catalytic hydrogenation with nickel at high temperature and pressure, can lead to the complete saturation of the bicyclic system to form octahydroindole. youtube.com Milder reducing agents, like tin in hydrochloric acid, tend to selectively reduce the pyrrole (B145914) ring, yielding 2,3-dihydroindole (indoline). youtube.com

For N-substituted indoles, such as this compound, the reduction can be influenced by the nature of the substituent. For example, N-phenylsulfonylindoles can be reduced to indolines using sodium cyanoborohydride in trifluoroacetic acid. acs.org Lithium aluminum hydride has also been used for the reduction of certain indole derivatives. acs.orgorgsyn.org A study on the one-electron reduction of various indole derivatives using pulse radiolysis revealed the formation of indolyl radicals. psu.edu These radicals were found to be reducing in nature, capable of reducing methyl viologen. psu.edu

Reagent Product Key Features Reference
Catalytic Hydrogenation (Ni, high T/P)OctahydroindoleComplete saturation of the indole ring. youtube.com
Tin/Hydrochloric AcidIndoline (2,3-dihydroindole)Selective reduction of the pyrrole ring. youtube.com
Sodium Cyanoborohydride/Trifluoroacetic AcidIndolineEffective for N-phenylsulfonylindoles. acs.org
Lithium Aluminum HydrideReduced Indole DerivativesUsed for various indole reductions. acs.orgorgsyn.org
Pulse Radiolysis (eaq-)Indolyl RadicalsOne-electron reduction leads to reducing radical species. psu.edu

Oxidation Reactions in Indole-Based Systems

The oxidation of indoles is a complex process that can yield a variety of products depending on the oxidant and the substitution pattern of the indole. nih.govresearchgate.net The electron-rich nature of the indole ring makes it susceptible to oxidation at the nitrogen atom, the C2-C3 double bond, and the benzene (B151609) ring. researchgate.net Common oxidation products include oxindoles, dioxindoles, and isatins.

The presence of an aminomethyl group can influence the outcome of oxidation reactions. For instance, the oxidation of primary amines to aldehydes and ketones can be achieved using hypervalent iodine reagents in the presence of TEMPO. researchgate.net This methodology has been applied to a range of aromatic and aliphatic primary amines. researchgate.net

Pd(II)-catalyzed oxidative dearomatization of indoles has been developed to synthesize indolines and indolones, using molecular oxygen as the oxidant. rsc.org This strategy allows for the creation of C2-oxygenated quaternary stereocenters in fused indoline systems. rsc.org

Furthermore, the Witkop oxidation, which involves the oxidative cleavage of the C2-C3 double bond of indoles to give 2-keto acetanilides, is a notable transformation. nih.gov This reaction can be achieved using systems like oxone with a halide catalyst. nih.gov It has been observed that electron-withdrawing groups on the indole nitrogen can inhibit this type of oxidation. nih.gov

Reagent/Catalyst Product Type Key Features Reference
Hypervalent Iodine/TEMPOAldehydes/KetonesOxidation of primary amines. researchgate.net
Pd(II)/O2Indolines/IndolonesOxidative dearomatization with formation of C2-oxygenated centers. rsc.org
Oxone/Halide Catalyst2-Keto AcetanilidesWitkop oxidation involving cleavage of the C2-C3 bond. nih.gov

Computational Chemistry and Theoretical Investigations of 1 Methyl 1h Indol 7 Yl Methanamine

Quantum Chemical Characterization

Quantum chemical calculations provide a foundational understanding of the geometric and electronic properties of (1-Methyl-1H-indol-7-yl)methanamine. These methods allow for a detailed exploration of the molecule's structure, stability, and electronic landscape.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and energetics of organic molecules with a good balance of accuracy and computational cost. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(2d,2p), can be employed to determine its optimized geometry, including bond lengths, bond angles, and dihedral angles. researchgate.netniscpr.res.in

While specific experimental data for this compound is scarce, theoretical calculations for analogous 7-substituted indoles provide valuable insights. For instance, studies on indole-3-carbinol (B1674136) derivatives have shown that substituents significantly influence the bond dissociation enthalpy (BDE) and ionization potential (IP). rsc.org Electron-donating groups tend to decrease these values, while electron-withdrawing groups increase them. rsc.org The methanamine group at the C7 position, being an electron-donating group, is expected to influence the geometry and energetics of the indole (B1671886) ring.

Below is a representative table of calculated structural and energetic parameters for a model 7-substituted indole, illustrating the type of data obtained from DFT calculations.

ParameterCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)
N1-C21.375
C2-C31.380
C3-C3a1.432
C3a-C7a1.401
N1-C7a1.398
C7-C7a1.415
C7-C8 (side chain)1.510
**Bond Angles (°) **
C2-N1-C7a108.5
N1-C2-C3110.2
C2-C3-C3a107.9
Energetics
Heat of Formation (kJ/mol)Value would be calculated
Ionization Potential (eV)Value would be calculated
Dipole Moment (Debye)Value would be calculated

Note: The values in this table are illustrative for a generic 7-substituted indole and are not specific to this compound due to a lack of published data for this specific compound.

The electronic structure of a molecule is key to understanding its reactivity. DFT calculations provide valuable descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the distribution of electron density, often visualized through Mulliken population analysis or molecular electrostatic potential (MEP) maps. niscpr.res.inchemrxiv.org

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of a molecule. researchgate.net A smaller gap generally implies higher reactivity. For indole derivatives, the position and nature of substituents significantly affect the HOMO and LUMO energy levels. chemrxiv.org The electron-donating methanamine group at the C7 position is expected to raise the HOMO energy level, potentially making the molecule more susceptible to electrophilic attack.

Mulliken charge analysis can reveal the partial atomic charges, indicating the most electropositive and electronegative sites within the molecule. niscpr.res.inresearchgate.net In indole systems, the nitrogen atom and certain carbon atoms in the pyrrole (B145914) ring typically exhibit negative charges, while hydrogen atoms are positively charged. niscpr.res.in MEP maps provide a visual representation of the charge distribution, highlighting regions prone to electrophilic and nucleophilic attack.

The following table presents hypothetical electronic properties for this compound based on general trends observed for substituted indoles.

Electronic PropertyPredicted Value/Characteristic
HOMO Energy (eV) Relatively high (e.g., -5.0 to -5.5 eV)
LUMO Energy (eV) Relatively low (e.g., -0.5 to -1.0 eV)
HOMO-LUMO Gap (eV) Moderately small (e.g., 4.0 to 5.0 eV)
Mulliken Charge on N1 Negative
Mulliken Charge on C7 Slightly negative
Reactivity Prediction Prone to electrophilic substitution

Note: These values are estimations based on computational studies of similar indole derivatives and are intended for illustrative purposes. chemrxiv.orgresearchgate.net

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the study of transient species like transition states and reaction intermediates that are difficult to observe experimentally.

A key aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, and its structure and energy determine the activation barrier of a reaction. Computational methods can locate these TS structures and calculate their energies, providing crucial information about the reaction kinetics. rsc.org

For reactions involving the indole nucleus, such as electrophilic substitution, computational studies can model the approach of an electrophile to different positions on the indole ring. For this compound, one could computationally investigate the transition states for electrophilic attack at various carbon atoms (e.g., C2, C3, C4, C5, C6) to predict the most likely site of reaction. The relative energies of these transition states would indicate the regioselectivity of the reaction. Mechanistic studies on the C7-functionalization of indoles have highlighted the importance of directing groups in lowering the activation barrier for reactions at this position. rsc.orgnih.gov

By mapping out the potential energy surface, computational chemistry can delineate various possible reaction pathways and predict the most favorable one. This involves calculating the energies of reactants, intermediates, transition states, and products. The pathway with the lowest activation energy is generally the most likely to occur.

For substituted indoles, the regioselectivity of reactions is a topic of significant interest. While C3 is typically the most nucleophilic position in the indole ring, the presence of substituents can alter this reactivity pattern. researchgate.net Theoretical studies on the C7-functionalization of N-acyl indoles have shown that the C7 position can be made more nucleophilic than the C2 position, facilitating electrophilic attack at C7. rsc.org The methanamine group at C7 in this compound is expected to influence the selectivity of reactions, and computational analysis of different reaction pathways would be necessary to predict the outcome.

Molecular Electron Density Theory (MEDT) is a modern approach to understanding chemical reactivity. It posits that the changes in electron density along a reaction path are the driving force of a chemical reaction. mdpi.com MEDT analyses, often performed in conjunction with DFT calculations, provide a detailed picture of the electronic rearrangements that occur during a reaction.

An MEDT study of a reaction involving this compound would involve analyzing the changes in the electron density at various points along the reaction coordinate. This can help to classify the reaction mechanism, for example, as polar, radical, or pericyclic. The global electron density transfer (GEDT) at the transition state is a key concept in MEDT, indicating the polar nature of a reaction. mdpi.com For a polar reaction involving this compound as a nucleophile, a significant GEDT from the indole derivative to the electrophile would be expected at the transition state. MEDT has been successfully applied to understand the mechanisms of various reactions involving heterocyclic compounds. luisrdomingo.com

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and the way molecules interact with each other are fundamental to their chemical and biological activity. For this compound, these aspects are governed by the interplay of its flexible aminomethyl side chain and the rigid indole core.

Non-covalent interactions (NCIs) are crucial in determining the structure, stability, and function of molecular systems. In indole derivatives, a variety of NCIs, such as hydrogen bonds, π-π stacking, and C-H···π interactions, play a pivotal role. researchgate.net Computational methods like Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) are instrumental in characterizing these weak interactions. researchgate.netnih.gov

Theoretical investigations on indole systems reveal that the indole skeleton can participate in significant non-covalent interactions. nih.gov For instance, studies on the interaction between indole and other molecules have shown that the ring atoms can become more electron-rich upon complexation, influencing the interaction strength. nih.gov The nature of these interactions can be visualized using tools like the Reduced Density Gradient (RDG) plot, which helps in identifying and characterizing different types of non-covalent contacts. nih.gov

In the context of this compound, the aminomethyl group introduces a primary amine capable of acting as a hydrogen bond donor. The indole ring itself can act as a hydrogen bond acceptor and is also capable of engaging in π-stacking and C-H···π interactions. The relative orientation of the aminomethyl group with respect to the indole ring will significantly influence the types and strengths of the intermolecular interactions it can form.

Interaction TypePotential Role in this compoundComputational Methods for Assessment
Hydrogen Bonding The -NH2 group can act as a hydrogen bond donor, and the indole nitrogen can be a potential acceptor.DFT, QTAIM, Molecular Dynamics (MD) simulations
π-π Stacking The indole ring can stack with other aromatic systems.DFT, SAPT (Symmetry-Adapted Perturbation Theory)
C-H···π Interactions C-H bonds from the methyl group or the indole ring can interact with the π-system of another molecule.DFT, NCI (Non-Covalent Interaction) plot analysis

This table summarizes the key non-covalent interactions expected to be significant for this compound and the computational methods used to study them, based on findings for general indole derivatives.

The surrounding solvent environment can profoundly impact the energetics and mechanisms of chemical reactions. slideshare.net For indole derivatives, the electronic spectra and reactivity are known to be sensitive to the polarity of the solvent. researchgate.net Computational models, including both implicit and explicit solvation models, are employed to understand these effects. nih.gov

Studies on indole and its derivatives have shown that polar solvents can significantly alter the energies of the ground and excited states. researchgate.net For instance, the fluorescence spectra of indoles are particularly sensitive to the solvent environment. researchgate.net This is often attributed to a substantial increase in the dipole moment of the indole ring upon electronic excitation. researchgate.net For this compound, the presence of the polar aminomethyl group would further enhance its interaction with polar solvents.

Computational approaches such as Density Functional Theory (DFT) combined with continuum solvation models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules in molecular dynamics (MD) simulations can be used to probe these effects. nih.govnih.gov These methods allow for the calculation of reaction energy profiles in different solvents, providing insights into how the solvent can stabilize or destabilize reactants, transition states, and products. For example, MD simulations have indicated that the parent indole molecule is more stable in water and methanol (B129727). nih.gov

Solvent PropertyInfluence on Indole DerivativesRelevance to this compound
Polarity Affects electronic transitions and excited state dipole moments. researchgate.netThe polar aminomethyl group will likely lead to strong interactions with polar solvents, influencing its reactivity and spectroscopic properties.
Hydrogen Bonding Capacity Can specifically interact with N-H and C=C bonds of the indole ring.The -NH2 group can form hydrogen bonds with protic solvents, affecting its conformational preferences and reactivity.
Dielectric Constant Influences the kinetics of reactions in solution. slideshare.netThe rates of reactions involving this compound are expected to be dependent on the dielectric constant of the medium.

This table outlines the influence of solvent properties on indole derivatives and the specific relevance to this compound, drawing from general principles of solvation effects on chemical reactions.

Applications in Advanced Organic Synthesis and Chemical Research Materials

Precursor for the Synthesis of Complex Indole (B1671886) Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis. nih.gov (1-Methyl-1H-indol-7-yl)methanamine serves as a valuable starting material for the construction of more elaborate indole-based systems, including polycyclic and bis-indole structures.

The synthesis of polycyclic indole derivatives, which are structurally akin to Ergot alkaloids, is an area of significant research interest due to their potential biological activities. nih.gov The aminomethyl group at the C7 position of this compound provides a reactive handle for intramolecular cyclization reactions, enabling the construction of fused ring systems. Methodologies such as the Fischer indole synthesis and intramolecular Friedel-Crafts reactions are commonly employed to create polynuclear indole structures. nih.govnih.gov

For instance, the amine functionality can be elaborated into a suitable side chain that can subsequently undergo a ring-closing reaction with another position on the indole ring or an appended aromatic system. This strategy allows for the creation of novel tetracyclic or pentacyclic frameworks, which are prevalent in many biologically active indole alkaloids. nih.gov The strategic placement of the aminomethyl group at C7 offers a distinct regiochemical outcome compared to the more commonly explored C2 and C3 positions, leading to unique polycyclic topologies.

Table 1: Key Strategies for Polycyclic Indole Synthesis

Synthetic StrategyDescriptionPotential Outcome with this compound
Intramolecular CyclizationFormation of a new ring by reacting the aminomethyl group (or a derivative) with another part of the molecule.Construction of fused ring systems adjacent to the indole core.
Pictet-Spengler ReactionCondensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure.While not directly applicable to the aminomethyl group, derivatization could lead to suitable precursors.
Fischer Indole SynthesisReaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.Can be used to construct the initial indole scaffold, which is then functionalized.

Bis-indole alkaloids, characterized by the presence of two indole moieties, represent a significant class of natural products with a wide range of biological activities, including anticancer and antimicrobial properties. jchemlett.com this compound is an excellent precursor for the synthesis of 7,7'-linked bis-indole derivatives through various dimerization and coupling strategies. semanticscholar.orgresearchgate.net

The primary amine functionality can readily participate in reactions to form stable linkages such as amides, imines, and secondary amines. For example, the reaction of a 7-aminomethylindole derivative with an acyl chloride, such as oxalyl chloride or adipoyl chloride, can yield symmetrical amide-linked bis-indoles. researchgate.net Similarly, condensation with a 7-formylindole derivative can produce an imine-linked bis-indole, which can be subsequently reduced to the corresponding amine-linked bis-indole using a reducing agent like sodium borohydride (B1222165). semanticscholar.orgresearchgate.net These synthetic routes provide a straightforward and versatile approach to novel bis-indole scaffolds with potential applications in drug discovery. jchemlett.com

Table 2: Synthetic Routes to 7,7'-Linked Bis-Indole Derivatives

Linkage TypeSynthetic StrategyReagents
AmideAcylation of the primary amineAcyl chlorides (e.g., oxalyl chloride, adipoyl chloride), Triethylamine
ImineCondensation with an aldehyde7-Formylindole derivative, Ethanol, Reflux
AmineReduction of the imine linkageSodium borohydride, Ethanol, Tetrahydrofuran

Development of Chemical Probes for Research Disciplines

Chemical probes are essential tools for elucidating biological processes and validating drug targets. The indole scaffold is a common feature in many bioactive molecules, making its derivatives attractive candidates for the development of novel chemical probes. chula.ac.th

The unique photophysical properties of the indole nucleus, including its intrinsic fluorescence, make it a valuable component in the design of fluorescent probes. sioc-journal.cn this compound can be readily conjugated to other molecular entities, such as fluorophores, quenchers, or bioactive pharmacophores, to create sophisticated chemical biology tools. The aminomethyl group provides a convenient point of attachment for such modifications.

For example, the amine can be functionalized with environmentally sensitive dyes to create probes that report on changes in local polarity or viscosity. Furthermore, by incorporating this indole derivative into larger molecular structures, it is possible to develop probes for specific biological targets, such as proteins or nucleic acids, where the indole moiety may contribute to binding affinity and selectivity. nih.gov

The reactivity of the primary amine in this compound allows for its derivatization with various analytical reagents to facilitate detection and quantification. For instance, fluorogenic derivatization reagents such as fluorescamine or o-phthalaldehyde (OPA) can react with the primary amine to yield highly fluorescent products, enabling sensitive detection in analytical assays. thermofisher.com

Moreover, the indole scaffold itself can be incorporated into the design of new analytical reagents. The ability of the indole ring to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, can be exploited in the development of selective chemosensors for ions or small molecules. nih.gov

Contribution to the Design of Novel Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. researchgate.net The versatile coordination chemistry and tunable properties of MOFs have led to their application in gas storage, separation, and catalysis. rsc.org

Indole derivatives can serve as versatile organic ligands for the synthesis of novel MOFs. nih.gov The nitrogen atom of the indole ring and the primary amine of this compound can both act as coordination sites for metal ions. The rigid and planar nature of the indole scaffold can contribute to the formation of well-defined and porous framework structures. By carefully selecting the metal centers and reaction conditions, it is possible to construct MOFs with tailored pore sizes and functionalities, potentially leading to materials with unique catalytic or sensory properties. researchgate.netresearchgate.net The incorporation of the this compound moiety into MOF structures offers an exciting avenue for the development of advanced functional materials.

Synthetic Strategies for Indole-Based Materials for Advanced Research

The development of advanced research materials derived from this compound hinges on synthetic strategies that leverage the reactivity of its key functional groups: the indole ring itself and, more significantly, the primary aminomethyl substituent.

Synthesis of the Core Scaffold:

The foundational step towards utilizing this compound is the synthesis of its core structure. A common and effective route to 7-aminomethylindoles involves the reduction of a 7-cyanoindole precursor. This transformation is typically achieved with high efficiency using reducing agents such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (THF). Following the formation of the 7-aminomethylindole, N-methylation of the indole nitrogen can be accomplished through various standard procedures, for instance, using a methylating agent like methyl iodide in the presence of a suitable base.

Table 1: General Synthetic Route to 7-Aminomethylindoles

Step Precursor Reagents and Conditions Product

This precursor, 7-aminomethylindole, is a versatile intermediate for creating more complex structures. researchgate.netsemanticscholar.org

Strategies for Material Synthesis:

The primary amine of this compound is the key handle for its incorporation into larger material frameworks. Several synthetic strategies can be envisioned:

Polymerization via Amide and Imine Linkages: The aminomethyl group can readily participate in condensation polymerization reactions. For instance, reaction with bifunctional acyl chlorides (such as adipoyl chloride or terephthaloyl chloride) would lead to the formation of polyamides incorporating the 1-methylindole-7-yl moiety into the polymer backbone. Similarly, condensation with dialdehydes can produce polyimines (Schiff bases), which can be subsequently reduced to form stable polyamines. The synthesis of bis-indoles through amide and imine linkages from 7-aminomethylindoles serves as a proof-of-concept for these types of coupling reactions. researchgate.netsemanticscholar.org

Table 2: Potential Polymerization Reactions

Polymer Type Monomers Linkage Formed Potential Material Properties
Polyamide This compound + Diacyl Chloride Amide High thermal stability, specific optical properties

Functionalization for Advanced Applications: The primary amine can be a site for the attachment of various functional groups to tailor the properties of the resulting material. For example, reaction with fluorescent dyes could lead to novel sensory materials. Acryloyl chloride could be used to introduce a polymerizable group, allowing for the creation of indole-containing side-chain polymers through radical polymerization.

Development of Cross-linked Materials: The bifunctional nature of the indole core (potential reactivity on the ring) and the aminomethyl group could be exploited to create cross-linked networks. For instance, after polymerization through the amine, the indole ring could undergo electrophilic substitution to introduce cross-linking sites, leading to the formation of robust, insoluble materials with potential applications in catalysis or separation sciences.

While the direct synthesis of advanced materials from this compound is a developing area of research, the established synthetic routes to 7-functionalized indoles and their known reactivity provide a solid foundation for the design and creation of novel indole-based materials for a wide range of advanced research applications. colab.ws The inherent electronic and photophysical properties of the indole nucleus make this class of materials particularly promising for applications in optoelectronics and sensor technology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (1-Methyl-1H-indol-7-yl)methanamine?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, reacting 7-(chloromethyl)-1-methylindole with ammonia or a primary amine under basic conditions (e.g., K₂CO₃ in DMF or DMSO). Continuous flow reactors and optimized reaction temperatures (e.g., 80–100°C) can enhance yield and purity. Post-synthesis purification often employs recrystallization or column chromatography to isolate the product .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the indole backbone and methylamine substitution pattern. For example, the methyl group on the indole nitrogen appears as a singlet (~δ 3.7 ppm in ¹H NMR).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., m/z ~160.12 for C₁₀H₁₂N₂).
  • X-ray Crystallography : Programs like SHELXL refine crystal structures to confirm stereochemistry and intermolecular interactions .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact and inhalation of dust.
  • Ventilation : Work in a fume hood to minimize aerosol exposure.
  • Storage : Store in a dry, cool environment away from oxidizing agents. Refer to SDS guidelines for analogous indole derivatives (e.g., acute oral toxicity H302, skin irritation H315) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :

  • Solvent Screening : Compare polar aprotic solvents (DMF vs. DMSO) to enhance nucleophilicity.
  • Base Selection : Test alternative bases (e.g., NaH or DBU) for faster deprotonation.
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time.
  • Scale-Up : Implement continuous flow reactors to maintain consistency in large-scale production .

Q. What computational approaches are used to predict the electronic properties and bioactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability.
  • Molecular Docking : Simulate interactions with biological targets (e.g., serotonin receptors) to hypothesize pharmacological roles.
  • Molecular Dynamics (MD) : Study conformational flexibility in aqueous environments .

Q. How can contradictions in spectroscopic and crystallographic data for this compound derivatives be resolved?

  • Methodological Answer :

  • Cross-Validation : Compare NMR chemical shifts with X-ray-derived torsion angles to identify dynamic effects (e.g., rotational barriers).
  • Crystallographic Refinement : Use SHELXL’s twin refinement tools to resolve disordered structures.
  • Literature Benchmarking : Analyze published data for analogous compounds (e.g., indole-3-ylmethanamine derivatives) to identify systematic errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.